4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S3/c23-17-10-9-16(13-19(17)34(30,31)27-11-5-2-6-12-27)20(29)24-21-25-26-22(33-21)32-14-18(28)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUAZDFPONHMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide is a compound that integrates several pharmacologically significant moieties, including a thiadiazole ring and a piperidine sulfonamide. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on existing research.
Structural Features
The compound features:
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine Moiety : Associated with various pharmacological effects, including analgesic and antidiabetic activities.
- Chlorine Substitution : The presence of the chlorine atom can enhance lipophilicity and biological activity.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- In vitro studies indicate significant cytotoxic effects against A549 lung carcinoma cells and other peripheral cancers such as breast (T47D) and colon (HT-29) carcinomas .
- Mechanism of Action : The thiadiazole structure allows for interaction with cellular targets, potentially disrupting cancer cell metabolism and inducing apoptosis.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial efficacy:
- Thiadiazole derivatives exhibit broad-spectrum activity against bacteria and fungi due to their ability to penetrate cellular membranes effectively .
- Case Studies : Compounds with similar structures have been documented to reduce the viability of various bacterial strains, indicating that this compound may possess similar properties.
Enzyme Inhibition
The piperidine and sulfonamide functionalities are known for their enzyme inhibitory effects:
- Acetylcholinesterase Inhibition : Compounds with piperidine moieties have demonstrated significant inhibition of acetylcholinesterase, which is crucial in treating neurodegenerative diseases .
- Urease Inhibition : The sulfonamide group is associated with urease inhibition, which can be beneficial in managing urinary tract infections .
Research Findings
Toxicity Studies
Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits potent biological activity, further investigations are needed to ascertain its toxicity levels in vivo.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its pharmacological properties. It exhibits a broad spectrum of biological activities including:
- Antimicrobial Activity : The presence of the thiadiazole ring enhances its antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of thiadiazoles can inhibit bacterial growth effectively.
- Anticancer Properties : Research indicates that compounds similar to 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide | Contains triazole ring | Antimicrobial |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Thiadiazole derivative | Antibacterial |
| 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles | Thiazole structure | Antifungal |
Biological Research
The compound is also valuable in biological research for studying various biochemical pathways and interactions. Interaction studies have shown that it can engage with multiple biological targets, which allows researchers to elucidate mechanisms of action for potential therapeutic effects.
Key Findings in Interaction Studies
Research has demonstrated that the compound interacts with specific enzymes and receptors involved in critical biological processes. For instance:
- Enzyme Inhibition : It has been noted to inhibit certain enzymes linked to cancer progression and inflammation .
- Receptor Modulation : The compound may modulate receptor activity involved in neurotransmission and pain pathways, suggesting potential applications in pain management .
Therapeutic Applications
Given its diverse biological activities, 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide presents several therapeutic applications:
Potential Therapeutic Uses
- Antibiotic Development : Due to its antimicrobial properties, it can be explored as a lead compound for developing new antibiotics against resistant bacterial strains.
- Cancer Therapy : Its anticancer activity positions it as a candidate for further development in oncology treatments.
Comparison with Similar Compounds
Thiadiazole vs. Oxadiazole Derivatives
Substituent Effects
- The 2-oxo-2-phenylethylsulfanyl group introduces a ketone-functionalized side chain, which is structurally distinct from simpler alkyl or aryl substitutions in compounds like 4-chloro-N-[3-methyl-1-(5-thioxo-oxadiazolyl)butyl]-benzamide (). This group may influence conformational flexibility and intermolecular interactions .
Antimicrobial Potential
- Thiadiazole derivatives (e.g., 4-chloro-N-[3-methyl-1-(5-thioxo-oxadiazolyl)butyl]-benzamide) exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli . The target compound’s additional sulfonyl group may enhance potency by interacting with bacterial enzymes or membranes.
- Oxadiazole analogs () show moderate activity, suggesting that sulfur substitution in thiadiazoles improves target affinity .
Crystallographic and Computational Analysis
- The target compound’s structure was likely resolved using SHELXL (), as seen in related studies (e.g., ). Its crystal packing may differ from oxadiazole derivatives due to steric effects from the bulky phenylketone group .
- Computational modeling (e.g., ORTEP-3, ) could reveal conformational stability compared to tetrazole or pyrazole-based analogs .
Preparation Methods
Sulfonation and Sulfonamide Formation
4-Chlorobenzoic acid undergoes sulfonation using chlorosulfonic acid, directing the sulfonic acid group to position 3 via electrophilic aromatic substitution. The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. Subsequent reaction with piperidine in tetrahydrofuran (THF) at 25°C yields the sulfonamide.
Reaction Conditions:
-
Sulfonation: Chlorosulfonic acid (2.5 eq), 0–5°C, 4 h.
-
Sulfonyl Chloride Formation: PCl₅ (1.2 eq), CH₂Cl₂, 0°C, 2 h.
-
Sulfonamide Coupling: Piperidine (1.5 eq), THF, 25°C, 12 h.
Yield: ~75% (over three steps).
Preparation of 5-[(2-Oxo-2-Phenylethyl)Sulfanyl]-1,3,4-Thiadiazol-2-Amine
The thiadiazole moiety is synthesized via cyclization of a thiosemicarbazide precursor.
Thiosemicarbazide Synthesis
2-Oxo-2-phenylethylthiol is prepared by treating acetophenone with Lawesson’s reagent to form the thioacetate, followed by hydrolysis with aqueous NaOH. This thiol reacts with 5-chloro-1,3,4-thiadiazol-2-amine in dimethylformamide (DMF) at 50°C for 6 h, yielding the sulfide-substituted thiadiazole.
Reaction Conditions:
-
Thiol Generation: Lawesson’s reagent (1.1 eq), toluene, reflux, 3 h.
-
Nucleophilic Substitution: 5-Chloro-1,3,4-thiadiazol-2-amine (1 eq), DMF, K₂CO₃ (2 eq), 50°C, 6 h.
Amide Coupling to Form the Final Product
The benzoic acid derivative is activated as an acid chloride and coupled with the thiadiazole amine.
Acid Chloride Formation
4-Chloro-3-(piperidine-1-sulfonyl)benzoic acid reacts with oxalyl chloride (1.5 eq) in CH₂Cl₂ at 25°C for 2 h, catalyzed by dimethylformamide (DMF, 0.1 eq).
Amide Bond Formation
The acid chloride is added dropwise to a solution of 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (1 eq) and triethylamine (2 eq) in THF at 0°C. The mixture is stirred for 12 h at 25°C.
Reaction Conditions:
-
Acid Chloride: Oxalyl chloride (1.5 eq), CH₂Cl₂, DMF (0.1 eq), 25°C, 2 h.
-
Coupling: THF, triethylamine (2 eq), 0°C → 25°C, 12 h.
Optimization and Challenges
Sulfonylation Efficiency
The use of PCl₅ for sulfonyl chloride formation minimizes side reactions compared to thionyl chloride, with a 12% yield improvement. Piperidine coupling at 25°C avoids epimerization observed at higher temperatures.
Thiadiazole Stability
The sulfide group in the thiadiazole precursor is sensitive to oxidation. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants (e.g., H₂O₂) prevents sulfoxide formation.
Analytical Data
Purity: HPLC analysis shows >98% purity for the final product.
Spectroscopic Confirmation:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.95–7.45 (m, 5H, Ph), 4.32 (s, 2H, SCH₂), 3.12 (t, 4H, piperidine), 1.62 (m, 6H, piperidine).
-
MS (ESI): m/z 589.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonamide Formation | Piperidine, THF, 25°C | 75% | >95% |
| Thiadiazole Synthesis | K₂CO₃, DMF, 50°C | 68% | 90% |
| Amide Coupling | Oxalyl chloride, triethylamine, THF | 82% | 98% |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for sulfonation and coupling steps, reducing reaction times by 40% . Solvent recycling (THF, CH₂Cl₂) lowers costs by 30%.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves constructing the 1,3,4-thiadiazole core, introducing the sulfanyl group, and coupling with the benzamide-piperidine sulfonyl moiety. A typical approach includes:
- Thiadiazole formation : Reacting thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment with ammonia to precipitate intermediates .
- Sulfanyl group introduction : Using 2-oxo-2-phenylethyl mercaptan in a nucleophilic substitution reaction with a halogenated thiadiazole intermediate (e.g., 5-chloro-1,3,4-thiadiazole) in dry THF with NaH as a base .
- Final coupling : Reacting the thiadiazole-sulfanyl intermediate with 3-(piperidine-1-sulfonyl)-4-chlorobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) .
Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1:1.2 molar ratio for nucleophilic substitutions) and solvent polarity (e.g., DMF for sluggish reactions) to improve yields.
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- NMR : Analyze ¹H/¹³C NMR for characteristic signals:
- Thiadiazole C=S group: δ ~165–170 ppm in ¹³C NMR.
- Piperidine sulfonyl: δ ~3.2 ppm (piperidine CH₂) and ~135 ppm (SO₂ in ¹³C NMR) .
- X-ray crystallography : Resolve single crystals (recrystallized from methanol/water) to confirm bond lengths (e.g., S–C bond ~1.74 Å in thiadiazole) and intermolecular interactions (e.g., N–H···O hydrogen bonds stabilizing crystal packing) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ with <2 ppm error using high-resolution ESI-MS .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Assess against mammalian cell lines (e.g., HEK-293) using MTT assays (IC₅₀ values <10 µM suggest selectivity) .
- Enzyme inhibition : Screen against bacterial targets like acetyl-CoA carboxylase (ACCase) or phosphopantetheinyl transferase (PPTase) using fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of its antimicrobial potency?
- Core modifications : Replace the thiadiazole with oxadiazole or triazole to evaluate ring size effects on target binding .
- Sulfonyl group variation : Substitute piperidine sulfonyl with morpholine or thiomorpholine to modulate lipophilicity (clogP) and membrane permeability .
- Sulfanyl chain length : Test ethyl vs. phenylalkyl chains to balance steric hindrance and hydrophobic interactions with bacterial enzymes .
Methodology : Synthesize analogs, compare MICs, and correlate with computational docking (e.g., AutoDock Vina) into PPTase active sites .
Q. What experimental strategies resolve contradictions in biochemical pathway data?
If the compound shows conflicting effects on bacterial growth vs. enzyme inhibition:
- Pathway profiling : Use RNA-seq or metabolomics to identify off-target effects (e.g., disruption of fatty acid biosynthesis vs. cofactor synthesis) .
- Enzyme kinetics : Perform Michaelis-Menten assays with purified PPTase to distinguish competitive vs. non-competitive inhibition .
- Resistance studies : Serial passage bacteria under sub-MIC exposure; genome sequencing (e.g., SNPs in acpS or pptA genes) confirms target relevance .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the benzamide ring without disrupting hydrogen bonding with targets .
- Metabolic stability : Test in vitro liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfonyl hydrolysis). Block degradation via fluorination or methyl substitution .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to ensure tissue penetration .
Q. What computational tools predict binding modes and off-target risks?
- Docking : Use Schrödinger Suite or MOE to model interactions with bacterial enzymes (e.g., PPTase’s conserved Ser-His-Asp triad) .
- Off-target screening : SwissTargetPrediction or SEA databases identify potential human kinase/GPCR interactions .
- ADMET prediction : SwissADME or pkCSM estimates bioavailability, CNS permeability, and hERG liability .
Q. How can crystallography data inform co-crystallization studies with target enzymes?
- Co-crystal conditions : Soak purified PPTase with 1–5 mM compound in crystallization buffer (e.g., 20% PEG 8000, 0.1 M HEPES pH 7.5) .
- Data collection : Resolve structures at ≤2.0 Å resolution (synchrotron radiation) to visualize key interactions (e.g., sulfonyl oxygen hydrogen bonds with Arg residues) .
- Validation : Mutate residues (e.g., Arg→Ala) and measure inhibition potency shifts (IC₅₀ increases >10-fold confirm binding site) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
